Cas no 126409-47-0 (Carbamic acid,[(1S,2S,4R)-2-hydroxy-5-[[(1S,2S)-2-methyl-1-[[(phenylmethyl)amino]carbonyl]butyl]amino]-5-oxo-1,4-bis(phenylmethyl)pentyl]-,1,1-dimethylethyl ester (9CI))

Carbamic acid,[(1S,2S,4R)-2-hydroxy-5-[[(1S,2S)-2-methyl-1-[[(phenylmethyl)amino]carbonyl]butyl]amino]-5-oxo-1,4-bis(phenylmethyl)pentyl]-,1,1-dimethylethyl ester (9CI) structure
126409-47-0 structure
Product name:Carbamic acid,[(1S,2S,4R)-2-hydroxy-5-[[(1S,2S)-2-methyl-1-[[(phenylmethyl)amino]carbonyl]butyl]amino]-5-oxo-1,4-bis(phenylmethyl)pentyl]-,1,1-dimethylethyl ester (9CI)
CAS No:126409-47-0
MF:C37H49N3O5
MW:615.80206
CID:185602
PubChem ID:5479255

Carbamic acid,[(1S,2S,4R)-2-hydroxy-5-[[(1S,2S)-2-methyl-1-[[(phenylmethyl)amino]carbonyl]butyl]amino]-5-oxo-1,4-bis(phenylmethyl)pentyl]-,1,1-dimethylethyl ester (9CI) Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,[(1S,2S,4R)-2-hydroxy-5-[[(1S,2S)-2-methyl-1-[[(phenylmethyl)amino]carbonyl]butyl]amino]-5-oxo-1,4-bis(phenylmethyl)pentyl]-,1,1-dimethylethyl ester (9CI)
    • Carbamic acid,[(1S,2S,4R)-2-hydroxy-5-[[(1S,2S)-2-methyl-1-[[(phenylmethyl)amino]carbonyl]butyl]amino]-5-oxo-1,4-bis(phenylme
    • tert-butyl N-[(2S,3S,5R)-5-benzyl-6-[[(2S,3S)-1-(benzylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate
    • 6-Phenyl-5-(N-t-butyloxycarbonylamino)-4-hydroxy-2-benzyl-1-((N-benzyl)-isoleucylamide)-hexanone
    • 126409-47-0
    • Boc-CH2Ph-Ile-NH-Bn
    • N'-(Benzyl)-N-[5(S)-[(tert-butoxycarbonyl)amino]-4(S)-hydroxy-6-phenyl-2(R)-(phenylmethyl)hexanoyl]-L-isoleucine amide
    • DTXSID00155180
    • Carbamic acid, (2-hydroxy-5-((2-methyl-1-(((phenylmethyl)amino)carbonyl)butyl)amino)-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*,5(1R*,2R*)))-
    • tert-butyl N-[(1S,2S,4R)-1,4-dibenzyl-5-[[(1S,2S)-1-(benzylcarbamoyl)-2-methyl-butyl]amino]-2-hydroxy-5-oxo-pentyl]carbamate
    • Inchi: InChI=1S/C37H49N3O5/c1-6-26(2)33(35(43)38-25-29-20-14-9-15-21-29)40-34(42)30(22-27-16-10-7-11-17-27)24-32(41)31(23-28-18-12-8-13-19-28)39-36(44)45-37(3,4)5/h7-21,26,30-33,41H,6,22-25H2,1-5H3,(H,38,43)(H,39,44)(H,40,42)/t26-,30+,31-,32-,33-/m0/s1
    • InChI Key: UZBJXXZZZVEMND-HKCXKINDSA-N
    • SMILES: CC[C@@H]([C@@H](C(NCC1C=CC=CC=1)=O)NC([C@@H](C[C@@H]([C@H](CC1C=CC=CC=1)NC(OC(C)(C)C)=O)O)CC1C=CC=CC=1)=O)C

Computed Properties

  • Exact Mass: 615.36722167g/mol
  • Monoisotopic Mass: 615.36722167g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 45
  • Rotatable Bond Count: 17
  • Complexity: 887
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.5
  • Topological Polar Surface Area: 117Ų

Carbamic acid,[(1S,2S,4R)-2-hydroxy-5-[[(1S,2S)-2-methyl-1-[[(phenylmethyl)amino]carbonyl]butyl]amino]-5-oxo-1,4-bis(phenylmethyl)pentyl]-,1,1-dimethylethyl ester (9CI) Related Literature

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